[(2-Chlorophenyl)methyl](cyclopropylmethyl)amine
Overview
Description
[(2-Chlorophenyl)methyl](cyclopropylmethyl)amine: is an organic compound that features a cyclopropylmethyl group attached to a benzylamine moiety, with a chlorine atom substituted at the 2-position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(2-Chlorophenyl)methyl](cyclopropylmethyl)amine typically involves the reaction of 2-chlorobenzylamine with cyclopropylmethyl halides under basic conditions. A common method includes:
Starting Materials: 2-chlorobenzylamine and cyclopropylmethyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The base deprotonates the amine, which then undergoes nucleophilic substitution with the cyclopropylmethyl halide to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of cyclopropyl ketones or alcohols.
Reduction: Reduction reactions can target the benzylamine moiety, converting it to the corresponding amine or even further to a hydrocarbon.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Cyclopropyl ketones or alcohols.
Reduction: Primary or secondary amines.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
Chemistry: [(2-Chlorophenyl)methyl](cyclopropylmethyl)amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine: In medicinal chemistry, this compound can serve as a building block for the synthesis of potential therapeutic agents. Its structural features may impart specific biological activities, making it a candidate for drug discovery and development.
Industry: The compound can be utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for incorporation into polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which [(2-Chlorophenyl)methyl](cyclopropylmethyl)amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropylmethyl group can influence the compound’s binding affinity and specificity, while the benzylamine moiety may participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
N-(Cyclopropylmethyl)-benzylamine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-Chloro-benzylamine: Lacks the cyclopropylmethyl group, which can influence its chemical properties and applications.
N-(Cyclopropylmethyl)-2-fluoro-benzylamine:
Uniqueness: [(2-Chlorophenyl)methyl](cyclopropylmethyl)amine is unique due to the presence of both the cyclopropylmethyl group and the chlorine atom on the benzene ring. This combination of structural features imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-cyclopropylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c12-11-4-2-1-3-10(11)8-13-7-9-5-6-9/h1-4,9,13H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMCUXSARFZPSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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